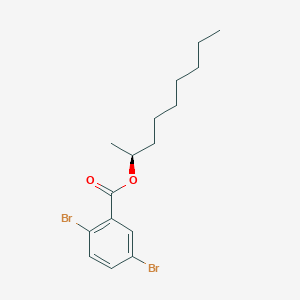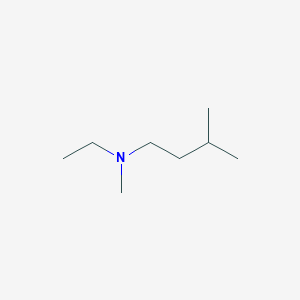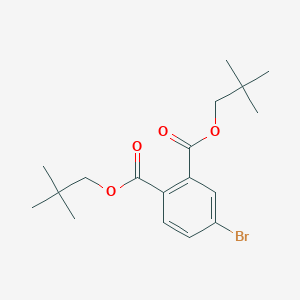
(2S)-Nonan-2-yl 2,5-dibromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Nonan-2-yl 2,5-dibromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonan-2-yl group attached to a 2,5-dibromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate typically involves the esterification of 2,5-dibromobenzoic acid with (2S)-nonan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-Nonan-2-yl 2,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The nonan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atoms in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nonan-2-one or nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2S)-Nonan-2-yl 2,5-dibromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-Nonan-2-yl 2,5-dibromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,5-dibromobenzoic acid and (2S)-nonan-2-ol, which may interact with various enzymes and receptors in biological systems. The bromine atoms in the benzoate moiety can also participate in halogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Nonan-2-yl benzoate: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Dibromobenzoic acid: The parent acid of the ester, used in similar synthetic applications.
Nonan-2-yl 4-bromobenzoate: Contains only one bromine atom, leading to different chemical properties.
Uniqueness
(2S)-Nonan-2-yl 2,5-dibromobenzoate is unique due to the presence of two bromine atoms in the benzoate moiety, which enhances its reactivity and potential applications in various fields. The (2S)-configuration of the nonan-2-yl group also contributes to its distinct stereochemistry and biological activity.
Properties
CAS No. |
518015-85-5 |
|---|---|
Molecular Formula |
C16H22Br2O2 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
[(2S)-nonan-2-yl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
VTZIKECAZSJZBZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)

![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
